Glucagon-like peptide II

Description

Properties

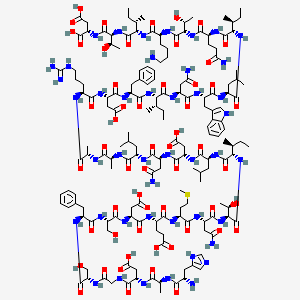

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSALRJGPBVBQU-PKQQPRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C165H254N44O55S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237869 | |

| Record name | Glucagon-like peptide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3766.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89750-15-2, 223460-79-5 | |

| Record name | Glucagon-like peptide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089750152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon-like peptide II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12788 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucagon-like peptide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic & Analytical Framework: GLP-2 Secretion from Intestinal L-Cells

Executive Summary

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid pleiotropic hormone co-secreted with GLP-1, oxyntomodulin, and glicentin from enteroendocrine L-cells, primarily located in the distal ileum and colon. While GLP-1 is renowned for its incretin effect, GLP-2 is the master regulator of intestinal mucosal growth, integrity, and nutrient absorption.

For drug development professionals, understanding the secretagogue dynamics of L-cells is critical. This guide transitions from molecular mechanisms to a validated experimental framework for quantifying GLP-2 secretion, addressing the instability of the peptide and the complexity of L-cell models.

Part 1: Molecular Physiology of Secretion

The L-cell functions as a "chemosensor," translating luminal nutrient content into hormonal output. The secretion of GLP-2 is tightly coupled to the processing of the Proglucagon gene (Gcg) by Prohormone Convertase 1/3 (PC1/3).

Nutrient Sensing Pathways

Unlike gastric secretion, L-cell secretion is basally low and acutely stimulated by luminal nutrients.

-

Carbohydrates: Glucose stimulates secretion via the electrogenic Sodium-Glucose Cotransporter 1 (SGLT1). The resulting depolarization triggers voltage-gated Calcium channels (

), leading to exocytosis. -

Lipids: This is the most potent stimulus. Long-chain fatty acids activate G-protein coupled receptors (GPCRs), specifically FFAR1 (GPR40) and GPR119 . These elevate intracellular cAMP.

-

Bile Acids: Activation of the TGR5 receptor (GPBAR1) on the basolateral membrane potentiates secretion, linking bile flow to mucosal maintenance.

The Signaling Cascade (Visualization)

The following diagram illustrates the convergence of nutrient sensing on the exocytotic machinery.

Figure 1: Convergence of glucose (depolarization) and lipid (cAMP) signaling on Calcium-dependent exocytosis.

Part 2: Experimental Models & Methodologies

Model Selection

Choosing the right model is a trade-off between physiological relevance and throughput.

| Model System | Throughput | Physiological Relevance | Key Application |

| GLUTag Cells | High | Medium | High-throughput screening of GPCR agonists. Immortalized murine enteroendocrine cells. |

| NCI-H716 | Medium | Medium | Human origin. Requires differentiation (matrix adherence) to express endocrine phenotype. |

| Intestinal Organoids | Low | High | "Mini-guts" derived from crypt stem cells. Preserves L-cell polarity and paracrine environment. |

| Perfused Intestine | Very Low | Very High | Gold standard for vascular/neural inputs. Ex vivo rat/mouse intestine. |

Analytical Challenges: The DPP-4 Problem

Trustworthiness Note: A common failure point in GLP-2 assays is the degradation of the peptide. GLP-2(1-33) is rapidly cleaved by Dipeptidyl Peptidase-4 (DPP-4) at the N-terminus (Alanine at pos 2) to form inactive GLP-2(3-33).

-

Half-life: ~7 minutes in vivo.

-

Requirement: All collection buffers must contain a DPP-4 inhibitor (e.g., Diprotin A or Sitagliptin) at final concentrations of 50–100 µM immediately upon secretion.

Part 3: Validated Protocol – GLP-2 Secretion Assay (GLUTag/Primary Culture)

This protocol is designed for a static secretion assay. It validates the functional integrity of the L-cells via a "High K+" positive control.

Materials

-

Assay Buffer (KRB): Krebs-Ringer Bicarbonate buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 24 mM NaHCO3), supplemented with 0.1% BSA (Fatty-acid free) to prevent peptide adsorption to plastic.

-

DPP-4 Inhibitor: 10 mM stock (add 1:100).

-

Stimulants: Glucose (10 mM), Forskolin (10 µM - cAMP control), KCl (50 mM - Depolarization control).

Step-by-Step Methodology

-

Preparation (Day 0): Seed GLUTag cells in 24-well plates coated with Matrigel (if using NCI-H716) or standard tissue culture treat (GLUTag). Target 80% confluency.

-

Pre-incubation (Day 1):

-

Aspirate media.

-

Wash cells 1x with warm KRB (glucose-free).

-

Incubate cells in KRB (containing 2.8 mM glucose basal) for 2 hours to establish a stable baseline. Causality: This "starvation" step reduces basal secretion accumulated from culture media.

-

-

Induction:

-

Replace buffer with fresh KRB containing test compounds (e.g., Vehicle, High Glucose, Test Drug).

-

CRITICAL: Add DPP-4 inhibitor to this buffer before adding to cells.

-

Incubate for 2 hours at 37°C.

-

-

Collection:

-

Collect supernatant into chilled microcentrifuge tubes containing protease inhibitors (Aprotinin).

-

Centrifuge at 2,000 x g for 5 mins to remove floating cells. Transfer supernatant to fresh tubes. Store at -80°C.

-

-

Cell Lysis (Normalization):

-

Lyse remaining cells with RIPA buffer.

-

Measure total protein (BCA assay) or DNA content.

-

Calculation: Express data as "Secreted GLP-2 / Total Protein" or "% of Total Content."

-

Workflow Visualization

Figure 2: Workflow ensuring normalization of secretion data against total cell content.

Part 4: Therapeutic Implications

Understanding secretion mechanisms directly informs drug design for Short Bowel Syndrome (SBS) and Crohn's Disease.

-

Receptor Agonism vs. Secretagogues:

-

Teduglutide (Gattex): A GLP-2 analog with a Glycine substitution at position 2 (h[Gly2]GLP-2). This substitution makes it resistant to DPP-4 cleavage, extending half-life from 7 minutes to ~2 hours [1]. It does not stimulate secretion; it replaces the ligand.

-

Secretagogues: Drugs targeting GPR119 or TGR5 aim to boost endogenous GLP-2 (and GLP-1) secretion. This approach is theoretically superior as it preserves the pulsatile, physiological release of the hormone, potentially reducing tachyphylaxis.

-

-

Dual Agonism:

-

Co-agonists (GLP-1/GLP-2) are in development to treat metabolic diseases where gut health and glycemic control are both required.

-

References

-

Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1. Cell Metabolism, 27(4), 740–756.

-

Holst, J. J. (2007). The Physiology of Glucagon-like Peptide-1. Physiological Reviews, 87(4), 1409–1439. (Note: Covers the proglucagon processing relevant to GLP-2).

-

Jeppesen, P. B., et al. (2011). Teduglutide reduces need for parenteral support among patients with short bowel syndrome with intestinal failure. Gastroenterology, 143(6), 1473-1481.

-

Reimann, F., et al. (2008). Glucose sensing in L cells: a primary cell study. Cell Metabolism, 8(6), 532–539.

GLP-2 Mechanism of Action: From Receptor Signaling to Mucosal Adaptation

Executive Summary

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid pleiotropic hormone secreted by enteroendocrine L-cells.[1] Unlike its sister peptide GLP-1, which primarily regulates glucose homeostasis, GLP-2 is a dedicated mucosal growth factor. Its mechanism of action is unique in gastrointestinal physiology: it functions through a strictly indirect paracrine axis . The GLP-2 receptor (GLP-2R) is notably absent from the intestinal crypt epithelial cells that proliferate in response to the hormone.[2] Instead, GLP-2 orchestrates a complex signaling relay involving enteric neurons and subepithelial myofibroblasts to secrete downstream mediators—principally IGF-1 and ErbB ligands—which then drive epithelial expansion and barrier fortification.

The GLP-2 Receptor Architecture

The specificity of GLP-2 action is dictated by the restricted expression of its receptor. The GLP-2R is a G-protein coupled receptor (GPCR) belonging to the Class B glucagon-secretin family. Understanding its localization is the prerequisite for understanding the mechanism.

Cellular Localization

Contrary to early hypotheses, GLP-2R is not expressed on the absorptive enterocytes or the proliferative crypt stem cells.[1][2][3] Rigorous immunohistochemistry and in situ hybridization studies have mapped the receptor to three critical stromal and neuronal populations:

-

Subepithelial Myofibroblasts (ISEMFs): Located immediately subjacent to the crypt epithelium. These are the primary transducers of the trophic signal.

-

Enteric Neurons: Specifically, neurons within the submucosal and myenteric plexuses, often co-localizing with Vasoactive Intestinal Polypeptide (VIP) and endothelial Nitric Oxide Synthase (eNOS).

-

Enteroendocrine Cells: A subset of serotonin and PYY-secreting cells, suggesting an autocrine/paracrine feedback loop.

Intracellular Signaling Cascades

Upon binding GLP-2, the GLP-2R initiates distinct signaling cascades depending on the cell type. The canonical Gs-cAMP pathway is present, but the PI3K/Akt pathway appears to be the dominant driver for growth factor secretion.

Pathway 1: The Canonical Gs-cAMP Axis

-

Mechanism: Ligand binding induces conformational change in G

s -

Outcome: This pathway is largely responsible for acute functional changes, such as the regulation of SGLT-1 glucose transporter activity, but is less critical for the proliferative response.

Pathway 2: The PI3K/Akt/mTOR Axis (The Trophic Engine)

-

Mechanism: In ISEMFs, GLP-2R activation recruits Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation of Akt (Protein Kinase B).

-

Criticality: Inhibition of PI3K (e.g., via wortmannin) completely abolishes GLP-2-induced IGF-1 mRNA upregulation.[4] This pathway links the receptor to the nucleus to drive the transcription of growth factors.

-

Neuronal Variant: In enteric neurons, this pathway diverges to activate mTOR and ERK, regulating the synthesis of neurotransmitters like VIP.

Visualization: Intracellular Signaling Topology

Caption: Divergent signaling pathways in myofibroblasts (IGF-1 production) vs. enteric neurons (VIP/NO synthesis).

The Indirect Trophic Axis: Cell-to-Cell Crosstalk

The "Cryptic" mechanism of GLP-2 relies on the fact that the receptor-bearing cells are the command centers, not the foot soldiers.

The IGF-1 Relay (Primary Mechanism)

-

Signal Origin: GLP-2 binds GLP-2R on Subepithelial Myofibroblasts .[2][5][6]

-

Mediator Synthesis: Activation of the PI3K/Akt pathway triggers the transcription and secretion of Insulin-like Growth Factor-1 (IGF-1) .

-

Paracrine Action: Secreted IGF-1 diffuses across the basement membrane to bind IGF-1 Receptors (IGF-1R) expressed on the basolateral surface of crypt epithelial cells.

-

Proliferation: IGF-1R activation triggers the

-catenin/Wnt signaling pathway within the crypt cells, driving the cell cycle and inhibiting apoptosis.-

Validation: IGF-1 knockout mice are refractory to GLP-2 induced intestinal growth, proving this is an obligate mechanism.

-

The ErbB Ligand Relay (Secondary Mechanism)

GLP-2 stimulation also upregulates ErbB ligands (Amphiregulin, Epiregulin, HB-EGF).[7] These ligands bind to EGFR (ErbB1) on epithelial cells. This pathway is critical for mucosal restitution (repair) after injury.

Visualization: The Paracrine Relay System

Caption: The indirect mechanism where GLP-2 targets stromal cells to release IGF-1, driving epithelial growth.

Barrier Function & Hemodynamics

Beyond growth, GLP-2 rapidly enhances the functional integrity of the gut.[8]

Tight Junction Modulation

GLP-2 reduces intestinal permeability (improving barrier function) via the upregulation of tight junction proteins: ZO-1, Occludin, and Claudin-1 .[9]

-

Pathway: This effect is mediated partly through the PI3K/Akt/mTOR pathway, which prevents the degradation of these proteins during stress (e.g., inflammation or TPN atrophy).

Mesenteric Blood Flow

GLP-2 acutely increases superior mesenteric artery blood flow.[10]

-

Mechanism: GLP-2R activation on enteric neurons triggers the release of Vasoactive Intestinal Polypeptide (VIP) and activates neuronal Nitric Oxide Synthase (nNOS) .

-

Effect: NO and VIP induce vasodilation in the submucosal arterioles, increasing nutrient absorption capacity and oxygen delivery to the rapidly dividing mucosa.

Experimental Protocols for GLP-2 Research

To rigorously study these mechanisms, specific validated protocols are required.

Protocol A: Intestinal Morphometry (The Gold Standard)

Objective: Quantify the intestinotrophic effect (Villus Height/Crypt Depth).

-

Tissue Fixation: Harvest 2-cm segments of jejunum/ileum.[11] Flush with ice-cold PBS. Fix in 10% neutral buffered formalin for 24h.

-

Embedding: Orient tissue vertically in paraffin blocks to ensure cross-sections are perpendicular to the villus axis.

-

Staining: Section at 5

m and stain with Hematoxylin & Eosin (H&E).[11] -

Quantification:

-

Use Micromanager or ImageJ software.

-

Measure at least 20 well-oriented villi and crypts per animal.

-

Criterion: A "well-oriented" villus must show the central lacteal and be continuous with the crypt.

-

Protocol B: Ussing Chamber Analysis (Barrier Function)

Objective: Measure Transepithelial Electrical Resistance (TEER) and paracellular flux.

-

Preparation: Harvest jejunal segments and strip the seromuscular layer (to remove neuronal influence if isolating epithelial barrier) or leave intact (to study full tissue response).

-

Mounting: Mount tissues in Ussing chambers with 0.1-0.3

aperture. -

Buffer: Bathe in Krebs-Ringer bicarbonate buffer, oxygenated with 95%

/ 5% -

Measurement:

-

Clamp voltage to 0 mV. Measure short-circuit current (

). -

Apply voltage pulses to calculate TEER (

). -

Flux Assay: Add FITC-dextran (4 kDa) to the mucosal reservoir. Sample serosal buffer every 20 mins for 2 hours. Measure fluorescence to calculate permeability coefficient (

).

-

Data Summary: Physiological Effects of GLP-2[1][2][4][5][6][9][10][12][13][14][15][16]

| Physiological Target | Mediator(s) | Mechanism | Effect |

| Crypt Epithelium | IGF-1, ErbB Ligands | PI3K/Akt | Hyperplasia (Increased crypt depth) |

| Villus Epithelium | Anti-apoptotic factors | Bcl-2 / Bax ratio modulation | Increased villus height (reduced apoptosis) |

| Barrier Integrity | ZO-1, Occludin | PI3K/Akt/mTOR | Increased TEER, reduced permeability |

| Blood Flow | NO, VIP | nNOS / eNOS activation | Vasodilation, increased absorption |

| Nutrient Transport | SGLT-1, GLUT2, CD36 | cAMP / PKA | Enhanced glucose and lipid uptake |

References

-

Drucker, D. J. (2018). Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-2. Physiological Reviews. Link

-

Rowland, K. J., & Brubaker, P. L. (2011). The "Cryptic" Mechanism of Action of Glucagon-Like Peptide-2. American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

-

Dubé, P. E., & Brubaker, P. L. (2007). Nutrient, neural and endocrine control of glucagon-like peptide-2 secretion. Hormones and Metabolism Research.[10][12][13] Link

-

Jeppesen, P. B. (2012). Teduglutide, a novel glucagon-like peptide 2 analog, in the treatment of patients with short bowel syndrome. Therapeutic Advances in Gastroenterology. Link

-

Yusta, B., et al. (2000). Glucagon-like peptide-2 receptor activation engages bad and glycogen synthase kinase-3 in a protein kinase A-independent manner. Journal of Biological Chemistry. Link

-

Guan, X., et al. (2006). GLP-2 receptor localizes to enteric neurons and endocrine cells expressing vasoactive peptides and mediates increased blood flow.[10] Gastroenterology. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Exogenous GLP-2 and IGF-I induce a differential intestinal response in IGF binding protein-3 and -5 double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP-2, EGF, and the Intestinal Epithelial IGF-1 Receptor Interactions in the Regulation of Crypt Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of glucagon-like peptide-2 to increase IGF-I mRNA in intestinal subepithelial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glucagon.com [glucagon.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | GLP-2 regulation of intestinal lipid handling [frontiersin.org]

- 9. The Effects of Glucagon-like Peptide-2 on the Tight Junction and Barrier Function in IPEC-J2 Cells through Phosphatidylinositol 3-kinase–Protein Kinase B–Mammalian Target of Rapamycin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLP-2 receptor localizes to enteric neurons and endocrine cells expressing vasoactive peptides and mediates increased blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intestinotrophic Glucagon-Like Peptide-2 (GLP-2) Activates Intestinal Gene Expression and Growth Factor-Dependent Pathways Independent of the Vasoactive Intestinal Peptide Gene in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting cAMP/PKA pathway for glycemic control and type 2 diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Abstract: The Instability Paradox in GLP-2 Quantification

Glucagon-Like Peptide-2 (GLP-2) is a 33-amino acid proglucagon-derived peptide co-secreted with GLP-1 by intestinal L-cells.[1][2] While critical for intestinal crypt cell proliferation and nutrient absorption, its quantification is notoriously difficult due to its rapid degradation. The bioactive form, GLP-2 (1-33) , has a circulating half-life of approximately 7 minutes in humans before Dipeptidyl Peptidase-IV (DPP-IV) cleaves the N-terminal histidine-alanine dipeptide, resulting in the inactive GLP-2 (3-33) .[1]

Crucial Distinction: Most commercial "Total GLP-2" kits detect both the active (1-33) and inactive (3-33) forms using antibodies targeting the mid-region or C-terminus. For pharmacokinetic (PK) or metabolic activity studies, a specific "Bioactive GLP-2" assay targeting the N-terminus is required. This protocol details the rigorous pre-analytical and analytical steps necessary to preserve and quantify endogenous GLP-2.

Part 1: The Biological Context & Assay Selection

Understanding the degradation pathway is essential for interpreting ELISA results. If you measure "Total GLP-2" in a sample without DPP-IV inhibitors, you are likely measuring a pool of predominantly inactive peptide.

Figure 1: GLP-2 Degradation Pathway & Antibody Targeting

Caption: Biological fate of GLP-2. DPP-IV rapidly converts bioactive GLP-2 (1-33) to inactive (3-33).

Part 2: Pre-Analytical Protocol (The "Make or Break" Step)

Senior Scientist Note: 90% of failed GLP-2 assays are due to improper sample collection, not the ELISA kit itself. The degradation happens in the tube before it ever reaches the lab bench.

Required Materials

-

Collection Tubes: Pre-chilled K2EDTA or K3EDTA tubes (avoid Heparin if possible, as it can interfere with some antibody binding).

-

DPP-IV Inhibitor: Diprotin A or commercial DPP-IV inhibitor cocktail (Must be added immediately ).

-

Protease Inhibitor: Aprotinin (Trasylol) – recommended to prevent general proteolysis.

-

Centrifuge: Refrigerated (4°C).

Sample Collection Workflow

-

Preparation: Pre-chill collection tubes on wet ice. Add DPP-IV inhibitor (final conc. 50 µM) and Aprotinin (500 KIU/mL) to the empty tube before drawing blood.

-

Alternative: Use specialized tubes like BD P800 , which contain a pre-formulated cocktail of protease, esterase, and DPP-IV inhibitors.

-

-

Draw: Collect whole blood and invert gently 5-8 times to mix with inhibitors. Do not vortex.

-

Incubation: Keep on ice immediately. Do not leave at room temperature for >5 minutes.

-

Separation: Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.

-

Storage: Transfer plasma to pre-chilled polypropylene tubes. Flash freeze in liquid nitrogen or dry ice/ethanol bath. Store at -80°C.

Part 3: Detailed ELISA Protocol (Sandwich Format)

Assay Type: Quantitative Sandwich Enzyme Immunoassay Target: Human/Rat/Mouse GLP-2 (High homology allows some cross-species reactivity, but verify with kit insert). Sensitivity: Typically 10–20 pg/mL (Required for fasting samples).

Reagent Preparation

-

Wash Buffer: Dilute 20x concentrate with deionized water. Note: If crystals have formed in the concentrate, warm to room temperature (RT) to dissolve.

-

Standards: Reconstitute lyophilized GLP-2 standard with the kit-specific buffer. Perform 1:2 or 1:3 serial dilutions.

-

Critical: Do not shake vigorously. Peptides stick to plastic. Use low-binding tubes and mix by gentle inversion or pipetting.

-

-

Biotinylated Detection Antibody: Dilute within 15 minutes of use.

Step-by-Step Methodology

| Step | Action | Senior Scientist Insight (The "Why") |

| 1. Plate Prep | Allow pre-coated plate to equilibrate to RT (approx. 30 min). | Opening a cold plate causes condensation in the wells, which alters protein binding kinetics and optical density (OD). |

| 2. Blocking | (If not pre-blocked) Add 300 µL Blocking Buffer. Incubate 1 hr. | Essential to prevent non-specific binding of the detection antibody to the plastic, which causes high background. |

| 3. Sample Addition | Add 100 µL of Standard or Sample to wells. | Reverse pipetting is recommended here.[2] It improves precision for viscous plasma and prevents bubble formation. |

| 4. Primary Incubation | Cover with adhesive strip. Incubate Overnight (16-18h) at 4°C with gentle shaking. | Crucial: For low-abundance peptides like GLP-2, kinetic equilibrium is reached slowly. Overnight cold incubation significantly increases sensitivity compared to 2h at RT. |

| 5. Wash I | Aspirate and wash 5 times with 300 µL Wash Buffer. | Automated washers are best. If manual, invert plate and blot hard on clean paper towels to remove residual bubbles. |

| 6. Detection | Add 100 µL Biotinylated Anti-GLP-2 Antibody. Incubate 1-2h at RT. | This antibody completes the "sandwich." It usually binds a different epitope (e.g., C-terminus) than the capture antibody. |

| 7. Wash II | Wash 5 times . | Thorough washing is critical here to remove unbound biotinylated antibodies. |

| 8. Conjugate | Add 100 µL Streptavidin-HRP. Incubate 30 min at RT (Dark). | Streptavidin binds biotin with extremely high affinity ( |

| 9. Substrate | Add 100 µL TMB Substrate. Incubate 15-30 min in Dark . | TMB is light-sensitive. Watch for the standard curve to turn blue. Do not over-incubate, or the high standards will saturate (OD > 3.0). |

| 10. Stop | Add 100 µL Stop Solution (Sulfuric Acid). | The color changes from blue to yellow. Read immediately. |

| 11. Read | Measure OD at 450 nm (with 630 nm correction). | 630 nm correction subtracts optical imperfections in the plastic plate. |

Part 4: Data Analysis & Troubleshooting

Curve Fitting

Use a 4-Parameter Logistic (4-PL) curve fit. Linear regression is insufficient for the sigmoidal nature of ELISA binding.

Troubleshooting Matrix

| Problem | Possible Cause | Solution |

| High Background | Insufficient washing | Increase wash cycles to 5-7 times. Add Tween-20 (0.05%) to wash buffer. |

| Low Signal | Sample degradation | Check Pre-Analytical: Was DPP-IV inhibitor added? Was blood centrifuged at 4°C? |

| "Hook Effect" | Concentration too high | Rare for endogenous GLP-2, but in PK studies, high levels can saturate capture antibodies. Dilute sample. |

| High CV% | Pipetting error | Use reverse pipetting. Ensure plate shaker speed is consistent (approx 500 rpm). |

Part 5: Experimental Workflow Visualization

Figure 2: Optimized GLP-2 ELISA Workflow

Caption: Step-by-step workflow emphasizing the critical pre-analytical inhibition phase.

References

-

Drucker, D. J., et al. (1997). Human Glucagon-Like Peptide-2: A Minute-to-Minute Regulator of Intestinal Growth and Nutrient Absorption. This foundational paper establishes the biological role of GLP-2 and its co-secretion with GLP-1.

-

Hartmann, B., et al. (2000). Structures, Stability, and Degradation of Glucagon-Like Peptide-2 in Humans. This study details the kinetics of DPP-IV degradation and the necessity of inhibitors for accurate measurement.[7]

-

MilliporeSigma.ELISA Kit Protocol for GLP-2 (EZGLP2-37K).

-

Holst, J. J. (2007). The Physiology of Glucagon-like Peptide 1. While focused on GLP-1, this review by Holst extensively covers the proglucagon processing pathway relevant to GLP-2 and the use of specific antibodies.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. anshlabs.com [anshlabs.com]

- 3. Mouse GLP-2 ELISA Kit [ABIN577863] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]

- 4. biovendor.com [biovendor.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Quantitative Determination of Glucagon-Like Peptide-2 (GLP-2) using Radioimmunoassay

Introduction: The Significance of GLP-2 Measurement

Glucagon-Like Peptide-2 (GLP-2) is a 33-amino acid peptide hormone with profound effects on intestinal function and growth.[1] Co-secreted with GLP-1 from intestinal L-cells in response to nutrient ingestion, GLP-2 is a key regulator of energy homeostasis and metabolism.[2] Its primary role is to promote intestinal growth, enhance nutrient absorption, and maintain mucosal integrity.[3][4] These potent intestinotrophic and cytoprotective effects have spurred significant interest in GLP-2 and its analogs, such as Teduglutide, as therapeutic agents for conditions like short bowel syndrome, Crohn's disease, and other gastrointestinal disorders involving malabsorption or mucosal damage.[1][3]

Given its therapeutic potential and physiological importance, the accurate quantification of GLP-2 levels in biological matrices is critical for researchers, clinical scientists, and drug development professionals. Radioimmunoassay (RIA) stands as a highly sensitive and specific technique, first developed for measuring peptide hormones like insulin, making it exceptionally well-suited for detecting the typically low (picomolar to nanomolar) concentrations of GLP-2 in circulation.[5][6][7][8]

This document provides a comprehensive guide to the principles, protocols, and best practices for measuring GLP-2 levels using a competitive radioimmunoassay. It is designed to equip researchers with the technical knowledge and practical insights required to generate reliable and reproducible data.

Principle of the Competitive GLP-2 Radioimmunoassay

The radioimmunoassay for GLP-2 operates on the principle of competitive binding.[6][7] The assay involves a competition between a fixed amount of radiolabeled GLP-2 (the "hot" tracer, typically labeled with Iodine-125, ¹²⁵I) and the unlabeled GLP-2 present in a standard or unknown sample (the "cold" antigen) for a limited number of binding sites on a highly specific anti-GLP-2 antibody.

The core concept is an inverse relationship: as the concentration of unlabeled GLP-2 in the sample increases, it displaces more of the radiolabeled GLP-2 from the antibody binding sites.[9] Consequently, the amount of radioactivity bound to the antibody decreases. By separating the antibody-bound fraction from the free (unbound) fraction and measuring the radioactivity of the bound portion, a standard curve can be generated. The concentration of GLP-2 in unknown samples is then determined by interpolating their measured radioactivity on this curve.[6][9]

Caption: Step-by-step workflow for the GLP-2 RIA procedure.

Step-by-Step Procedure:

-

Reagent Preparation: Prepare the GLP-2 standards by performing serial dilutions from a concentrated stock solution to create a range of known concentrations (e.g., 1 to 1000 pM). Reconstitute lyophilized reagents as per manufacturer instructions. [10]Allow all reagents to reach room temperature before use.

-

Assay Setup: Label polypropylene tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, QCs, and unknown samples.

-

Pipetting:

-

Pipette assay buffer into the NSB and B₀ tubes.

-

Pipette each standard, QC, and unknown sample into its respective tubes.

-

-

Add Tracer: Pipette a fixed amount of ¹²⁵I-GLP-2 tracer into every tube (including TC tubes).

-

Add Primary Antibody: Pipette the diluted anti-GLP-2 antibody into all tubes except the TC and NSB tubes. Vortex all tubes gently.

-

First Incubation: Cover the tubes and incubate for 20-24 hours at 4°C. This allows the competitive binding reaction to reach equilibrium.

-

Separation of Bound/Free Fractions: Add the second antibody and precipitating reagent to all tubes except the TC tubes. This will cause the entire antigen-antibody complex to precipitate.

-

Second Incubation: Vortex the tubes and incubate for approximately 20-30 minutes at 4°C to facilitate complete precipitation.

-

Centrifugation: Centrifuge the tubes (e.g., at 2000-3000 x g for 20 minutes at 4°C) to pellet the antibody-bound fraction.

-

Decanting: Carefully decant the supernatant (containing the free fraction) from all tubes except the TC tubes. Invert the tubes on absorbent paper to drain residual liquid.

-

Counting: Place all tubes (pellets and TC) into a gamma counter and measure the counts per minute (CPM) for each.

Data Analysis and Quality Control

1. Generating the Standard Curve: The standard curve is the cornerstone of the RIA. It is generated by plotting the percentage of tracer bound (%B/B₀) against the corresponding standard concentrations.

-

Calculate Average CPM: Average the duplicate CPM values for each standard, QC, and sample.

-

Calculate %B/B₀:

-

%B/B₀ = [(CPM_Standard - CPM_NSB) / (CPM_B₀ - CPM_NSB)] * 100

-

-

Plot the Curve: Plot %B/B₀ (Y-axis) versus the log of the standard concentration (X-axis). A logit-log transformation is often used to linearize the sigmoidal curve for more accurate interpolation.

Table 1: Example Standard Curve Data

| Standard Conc. (pM) | Average CPM | CPM - NSB | % B/B₀ |

| NSB | 350 | 0 | N/A |

| 0 (B₀) | 15,000 | 14,650 | 100.0% |

| 10 | 13,500 | 13,150 | 89.8% |

| 30 | 11,000 | 10,650 | 72.7% |

| 100 | 7,500 | 7,150 | 48.8% |

| 300 | 4,000 | 3,650 | 24.9% |

| 1000 | 2,000 | 1,650 | 11.3% |

2. Calculating Sample Concentrations: Calculate the %B/B₀ for each unknown sample using the same formula. Determine the concentration of GLP-2 by interpolating this value from the standard curve. Remember to multiply the result by any dilution factor used during sample preparation.

3. Assay Validation and Performance: A robust and trustworthy assay is a self-validating one. [11]Each run must include parameters to ensure its validity.

-

Sensitivity (Lower Limit of Detection): The lowest concentration of GLP-2 that can be reliably distinguished from zero.

-

Specificity: The antibody should have minimal cross-reactivity with structurally related peptides like GLP-1, glucagon, or oxyntomodulin. [12]* Precision:

-

Intra-assay precision (within-run variability): Calculated from the coefficient of variation (CV%) of multiple replicates of the same QC sample within a single assay. Typically should be <10%. * Inter-assay precision (between-run variability): Calculated from the CV% of a QC sample across multiple, independent assays. Typically should be <15%. [13]* Accuracy: Determined by spike-and-recovery experiments, where a known amount of GLP-2 is added to a sample matrix and the measured concentration is compared to the expected value. Recovery should typically be within 80-120%.

-

Table 2: Typical Assay Performance Characteristics

| Parameter | Specification |

| Standard Curve Range | 1 - 1000 pM |

| Sensitivity (LLOD) | ~5 pM |

| Intra-Assay CV% | < 10% |

| Inter-Assay CV% | < 15% |

| Spike Recovery | 85 - 115% |

| Cross-reactivity GLP-1 | < 0.1% |

Conclusion

The radioimmunoassay provides a powerful tool for the sensitive and specific quantification of GLP-2. Success hinges on a meticulous approach, beginning with the critical step of sample collection using DPP-IV inhibitors to preserve the analyte's integrity. By adhering to a validated protocol, implementing rigorous quality control measures, and understanding the competitive binding principle, researchers can generate high-quality, reproducible data. This enables deeper insights into the complex physiology of GLP-2 and accelerates the development of novel therapeutics for gastrointestinal diseases.

References

-

Glucagon-like peptide-2 - Wikipedia. Wikipedia. [Link]

-

Glucagon-like Peptide-2 - PubMed. National Center for Biotechnology Information. [Link]

-

Radioimmunoassay (RIA) overview comprehensive and structured .pptx - Slideshare. SlideShare. [Link]

-

GLP-2 - Laparoscopic.MD. Laparoscopic.MD. [Link]

-

Radioimmunoassay (RIA): Principle, Procedure, Results, Uses - Microbe Notes. Microbe Notes. [Link]

-

RIA (Radioimmunoassay). University of Garmian. [Link]

-

Glucagon-like peptide 2 (GLP-2), an intestinotrophic mediator - PubMed. National Center for Biotechnology Information. [Link]

-

Radioimmunoassay ; Definition, Principle, Application, Uses, Advantages - YouTube. YouTube. [Link]

-

[Evaluation and standardization of radioimmunoassays] - PubMed. National Center for Biotechnology Information. [Link]

-

Comparative Effects of GLP-1 and GLP-2 on Beta-Cell Function, Glucose Homeostasis and Appetite Regulation - MDPI. MDPI. [Link]

-

Human GLP-2 EIA - Kamiya Biomedical Company. Kamiya Biomedical Company. [Link]

-

Human Glucagon Like Peptide 2 (GLP2) ELISA Kit (HUDL01202) - Assay Genie. Assay Genie. [Link]

-

Step-by-Step Guide to Sample Analysis in GLP-Compliant Studies - Liveon Biolabs. Liveon Biolabs. [Link]

-

Chapter 29. Radioimmunoassays - Weizmann Institute of Science. Weizmann Institute of Science. [Link]

-

Radioimmunoassay - Wikipedia. Wikipedia. [Link]

-

Validation | Immunoassays: A Practical Approach - Oxford Academic. Oxford Academic. [Link]

-

How to add DPP-4 inhibitor to blood samples to preserve GLP-1 for analysis? ResearchGate. [Link]

-

GLP-2 ELISA - ALPCO Diagnostics. ALPCO Diagnostics. [Link]

-

Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

-

Structure, measurement, and secretion of human glucagon-like peptide-2 - PubMed. National Center for Biotechnology Information. [Link]

-

Glucagon-Like Peptide-1 (Total) 125 Tubes Cat. # GLP1T-36HK. MilliporeSigma. [Link]

-

GLP-2 ELISA - Ansh Labs. Ansh Labs. [Link]

-

GLP Laboratory Setup: A Step-by-Step Guide to Success - NANOLAB. NANOLAB. [Link]

-

Treatment of type 2 diabetes, GLP-1 Agonist and a DPP-4 Inhibitor | SciTechnol. SciTechnol. [Link]

-

Inhibition of dipeptidyl peptidase 4 allows accurate measurement of GLP-1 secretion in mice - bioRxiv. bioRxiv. [Link]

-

Clinical Use of DPP-4 Inhibitors - Frontiers. Frontiers. [Link]

-

Tools and Techniques for GLP-1 Analysis - LCGC International. LCGC International. [Link]

Sources

- 1. Glucagon-like peptide-2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Glucagon-like Peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GLP-2 | Laparoscopic.MD [laparoscopic.md]

- 5. Radioimmunoassay (RIA) overview comprehensive and structured .pptx [slideshare.net]

- 6. microbenotes.com [microbenotes.com]

- 7. Radioimmunoassay (RIA) Service - Creative Proteomics [creative-proteomics.com]

- 8. rnlkwc.ac.in [rnlkwc.ac.in]

- 9. Radioimmunoassay - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. academic.oup.com [academic.oup.com]

- 12. kamiyabiomedical.com [kamiyabiomedical.com]

- 13. assaygenie.com [assaygenie.com]

Application Notes and Protocols for Intestinal Organoid Cultures in GLP-2 Studies

Introduction: A New Dimension in Gut Hormone Research

The study of intestinal physiology and pharmacology has been revolutionized by the advent of three-dimensional (3D) organoid cultures. These "mini-guts" in a dish, derived from intestinal stem cells, self-organize to recapitulate the complex cellular architecture and functionality of the native intestinal epithelium, including the crypt-villus axis.[1][2][3] This provides an unprecedented in vitro model system that is more physiologically relevant than traditional 2D cell cultures, such as the Caco-2 cell line.[4] For researchers in drug development and academic science, intestinal organoids offer a powerful platform to investigate the mechanisms of gut hormones and test novel therapeutics.

This guide provides a comprehensive overview and detailed protocols for utilizing intestinal organoid cultures to study the effects of Glucagon-Like Peptide-2 (GLP-2). GLP-2 is an enteroendocrine peptide that plays a crucial role in intestinal adaptation, growth, and nutrient absorption.[5][6][7] Its analogues, such as teduglutide, are already in clinical use for treating conditions like Short Bowel Syndrome (SBS).[6][7][8] Here, we delve into the core methodologies for establishing robust intestinal organoid cultures and employing them in GLP-2-centric studies, from basic proliferation assays to more complex signaling pathway investigations.

The Science Behind the Model: Understanding GLP-2 Signaling

GLP-2 exerts its intestinotrophic effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor located on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts.[9][10] While the receptor is not found on intestinal stem cells themselves, GLP-2 stimulation triggers a cascade of downstream signaling events that ultimately enhance crypt cell proliferation and inhibit enterocyte apoptosis.[11] This leads to an increase in villus height and overall mucosal surface area, thereby improving nutrient and fluid absorption.[12] The signaling pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), as well as the activation of other pathways like the PI3K/Akt and MAPK/ERK pathways.[10][13][14]

Protocol I: Establishment and Maintenance of Murine Intestinal Organoids

This protocol details the isolation of intestinal crypts from the mouse small intestine and their subsequent culture to form enteroids.

Materials and Reagents

| Reagent | Recommended Source |

| DMEM/F-12 Medium | Gibco |

| Penicillin-Streptomycin | Gibco |

| Gentamicin | Gibco |

| PBS (DPBS), Ca++/Mg++ free | Gibco |

| EDTA (0.5 M, pH 8.0) | Invitrogen |

| Matrigel®, Growth Factor Reduced | Corning |

| N-2 Supplement | Gibco |

| B-27 Supplement | Gibco |

| HEPES (1 M) | Gibco |

| L-Glutamine | Gibco |

| N-Acetylcysteine | Sigma-Aldrich |

| Recombinant Murine EGF | R&D Systems |

| Recombinant Murine Noggin | R&D Systems |

| Recombinant Murine R-spondin1 | R&D Systems |

| Y-27632 ROCK inhibitor | Selleck Chemicals |

Step-by-Step Methodology

Part 1: Intestinal Crypt Isolation [2][15][16][17]

-

Tissue Harvest: Euthanize a mouse according to approved institutional guidelines. Dissect the small intestine, from the duodenum to the ileum, and place it in a petri dish containing ice-cold PBS.

-

Lumen Flushing: Using a syringe with a gavage needle, flush the lumen of the intestine with ice-cold PBS until the contents are cleared.

-

Tissue Fragmentation: Transfer the cleaned intestine to a new dish with fresh, cold PBS. Cut the intestine open longitudinally and then chop it into approximately 2-5 mm pieces.

-

Washing: Transfer the tissue fragments to a 50 mL conical tube and wash repeatedly with ice-cold PBS by gentle inversion until the supernatant is clear.

-

Crypt Chelation: Aspirate the PBS and add 25 mL of cold Crypt Chelating Buffer (PBS with 2 mM EDTA). Incubate on a rocking platform or orbital shaker for 30 minutes at 4°C. The cold temperature is crucial to minimize tissue damage.[16]

-

Crypt Release: After incubation, vigorously shake the tube by hand for 30 seconds to release the crypts from the surrounding tissue.

-

Fraction Collection: Allow the larger tissue fragments to settle by gravity for 1-2 minutes. Collect the supernatant, which is enriched with intestinal crypts. For a higher yield, add fresh chelating buffer to the remaining tissue and repeat the shaking and collection step.

-

Filtering and Centrifugation: Pass the collected supernatant through a 70 µm cell strainer into a fresh 50 mL conical tube to remove villi and other large debris. Centrifuge the filtrate at 150 x g for 10 minutes at 4°C to pellet the crypts.

-

Final Wash: Carefully aspirate the supernatant and resuspend the crypt pellet in 5 mL of ice-cold basal medium (Advanced DMEM/F12). Centrifuge again at 150 x g for 5 minutes at 4°C.

Part 2: Organoid Seeding and Culture [15][17][18][19]

-

Crypt Counting: Resuspend the final crypt pellet in a small volume of basal medium and count the crypts using a hemocytometer. Aim for a seeding density of approximately 200-500 crypts per 50 µL of Matrigel.

-

Matrigel Embedding: On ice, mix the appropriate number of crypts with Growth Factor Reduced Matrigel. Keep all tips and tubes cold to prevent premature polymerization of the Matrigel.

-

Plating: Carefully dispense 50 µL droplets of the crypt-Matrigel suspension into the center of each well of a pre-warmed 24-well plate.

-

Polymerization: Place the plate in a 37°C, 5% CO2 incubator for at least 20 minutes to allow the Matrigel domes to solidify.

-

Media Addition: Gently add 500 µL of complete Intestinal Organoid Growth Medium to each well. The complete medium should contain basal medium supplemented with EGF (50 ng/mL), Noggin (100 ng/mL), R-spondin1 (1 µg/mL), N-2, B-27, and 10 µM Y-27632 (for the first two days of culture). The combination of Wnt agonists (R-spondin1) and BMP antagonists (Noggin) is essential for maintaining the intestinal stem cell niche in vitro.[20][21][22]

-

Maintenance: Change the medium every 2-3 days with fresh, pre-warmed complete growth medium (without Y-27632). Organoids should become visible within 24-48 hours and will develop complex budding structures over 7-10 days.

Part 3: Organoid Passaging [18][19]

-

Harvesting: After 7-10 days, when organoids are large and have a dark, dense lumen, they are ready for passaging. Aspirate the medium and add 1 mL of cold basal medium to each well. Mechanically disrupt the Matrigel domes by pipetting up and down.

-

Dissociation: Transfer the organoid suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes at 4°C. Resuspend the pellet in a suitable dissociation reagent (e.g., TrypLE Express) and incubate at 37°C for 5-10 minutes, or until the organoids are broken into smaller fragments.

-

Reseeding: Neutralize the dissociation reagent with basal medium and centrifuge again. Resuspend the organoid fragments in fresh Matrigel and re-plate as described in Part 2. A split ratio of 1:3 to 1:6 is typically appropriate.

Protocol II: GLP-2 Dose-Response Study

This protocol outlines a typical experiment to assess the effect of a GLP-2 analog on intestinal organoid growth.

Experimental Design

-

Plate Seeding: Seed organoid fragments in a 96-well plate format for higher throughput.[23][24][25] This allows for the testing of multiple concentrations and replicates.

-

Treatment: Two days after seeding, replace the medium with fresh growth medium containing various concentrations of the GLP-2 analog (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control group.

-

Incubation: Incubate the plate for 48-72 hours.

-

Data Acquisition and Analysis:

-

Imaging: Acquire images of the organoids using an automated high-content imaging system.[23][24] Capture both brightfield images for morphological analysis and fluorescence images if using viability dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells).

-

Quantitative Analysis: Use image analysis software to quantify various parameters.[26][27][28]

Parameter Description Organoid Number The total count of organoids per well. Organoid Area/Volume The average size of the organoids. Budding Index The number of buds per organoid, a measure of proliferation. Cell Viability The percentage of live cells within the organoids. -

Molecular Analysis (Optional):

-

qPCR: Harvest organoids for RNA extraction and perform quantitative PCR to measure the expression of proliferation markers (e.g., Ki67, PCNA) and intestinal stem cell markers (e.g., Lgr5).

-

Immunofluorescence: Fix and stain whole-mount organoids to visualize protein expression and localization.[29][30][31][32] For example, stain for Ki67 to identify proliferating cells or markers of differentiated cell types to assess changes in cell fate. Confocal microscopy is recommended for 3D imaging of stained organoids.[23][29][30]

-

-

Data Interpretation

A successful experiment will demonstrate a dose-dependent increase in organoid size, number, and budding in response to the GLP-2 analog. This can be plotted as a dose-response curve to determine the EC50 of the compound. Molecular analysis can provide further mechanistic insights into the cellular processes affected by GLP-2.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful establishment of budding intestinal organoids from isolated crypts confirms the viability of the starting material and the appropriateness of the culture conditions. In GLP-2 studies, the inclusion of a dose-response with a vehicle control allows for the clear attribution of observed effects to the compound being tested. Furthermore, the multi-parametric analysis of organoid morphology and molecular markers provides a robust and comprehensive assessment of the biological response.

Conclusion: The Future of GI Drug Discovery

Intestinal organoids represent a paradigm shift in the study of gastrointestinal physiology and pharmacology.[1][4][33] Their ability to closely mimic the in vivo environment provides a highly relevant and predictive model for investigating the effects of hormones like GLP-2 and for screening novel therapeutic compounds.[4][34][35] By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently establish and utilize intestinal organoid cultures to accelerate their research and development efforts in the field of gastroenterology.

References

-

GvHD Hub. (2021). What is the mechanism of action of the GLP-2 analog, teduglutide, for GvHD treatment? Retrieved from [Link]

-

Cincinnati Children's Hospital. (n.d.). Establishment of Gastrointestinal Epithelial Organoids. Retrieved from [Link]

-

Molecular Devices. (n.d.). Intestinal organoids for automated screening assays-High content imaging and analysis of.... Retrieved from [Link]

-

STEMCELL Technologies. (2025). Applications of Human Intestinal Organoid Cultures in Drug Discovery. YouTube. Retrieved from [Link]

-

Sawyer, F. M., et al. (2025). A pipeline for rapid, high-throughput imaging and quantitative analysis of human intestinal organoids. PLOS ONE, 20(10), e0332418. Retrieved from [Link]

-

Ghisolfi, L., et al. (1998). Glucagon-like peptide 2 is a potent growth factor for small intestine and colon. Gastroenterology, 115(5), 1168-1175. Retrieved from [Link]

-

Yusta, B., et al. (1999). Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor. Journal of Biological Chemistry, 274(43), 30459-30467. Retrieved from [Link]

-

Grün, D., et al. (2018). Quantification of intestinal organoid growth and cellular composition. bioRxiv. Retrieved from [Link]

-

Lee, S., et al. (2020). Spatiotemporal Gradient and Instability of Wnt Induce Heterogeneous Growth and Differentiation of Human Intestinal Organoids. iScience, 23(8), 101416. Retrieved from [Link]

-

Grasset, E., et al. (2025). 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all. PLOS ONE, 20(1), e0315993. Retrieved from [Link]

-

Al-Hussaini, A., et al. (2025). Glucagon-Like Peptide-2 (GLP-2) Analogues in Patients With Short Bowel Syndrome Dependent on Parenteral Support: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cureus, 17(12), e83833. Retrieved from [Link]

-

Murali, S. G., et al. (2016). Glucagon-Like Peptide-2 Stimulates S-Phase Entry of Intestinal Lgr5+ Stem Cells. Cellular and Molecular Gastroenterology and Hepatology, 2(4), 483-498.e6. Retrieved from [Link]

-

Bio-Techne. (n.d.). Human Intestinal Organoid Culture Protocol. Retrieved from [Link]

-

Frontiers Media. (2023). Gastrointestinal tract organoids as novel tools in drug discovery. Retrieved from [Link]

-

Keio University. (2025). Longitudinal study reveals how GLP-2 analog therapy transforms the intestinal environment. Retrieved from [Link]

-

Stzepourginski, I., et al. (2016). Isolation, Culture, and Maintenance of Mouse Intestinal Stem Cells. Journal of Visualized Experiments, (108), 53570. Retrieved from [Link]

-

Sawyer, F. M., et al. (2025). A pipeline for rapid, high-throughput imaging and quantitative analysis of human intestinal organoids. PLOS ONE, 20(10), e0332418. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Quantifying Organoid Size and Counts: Solving a Common Issue using Automation. Retrieved from [Link]

-

Reactome. (n.d.). Glucagon-like receptor 2 binds GLP2. Retrieved from [Link]

-

Grasset, E., et al. (2025). 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all. PLOS ONE, 20(1), e0315993. Retrieved from [Link]

-

Wang, X., & Adeli, K. (2024). GLP-2 regulation of intestinal lipid handling. American Journal of Physiology-Gastrointestinal and Liver Physiology, 326(2), G123-G130. Retrieved from [Link]

-

LubioScience. (2024). Is Wnt3a an essential component in organoid culture? Retrieved from [Link]

-

Wang, Y., et al. (2017). Optimizing Wnt-3a and R-spondin1 concentrations for stem cell renewal and differentiation in intestinal organoids using a gradient-forming microdevice. Lab on a Chip, 17(13), 2267-2280. Retrieved from [Link]

-

Protocols.io. (2020). Isolating human intestinal crypts from biopsies for organoid generation. Retrieved from [Link]

-

Camara, O., et al. (2023). In-silico and in-vitro morphometric analysis of intestinal organoids. PLOS Computational Biology, 19(7), e1011295. Retrieved from [Link]

-

Frontiers Media. (2022). Organoids in high-throughput and high-content screenings. Retrieved from [Link]

-

Zietek, T., et al. (2020). Organoids to Study Intestinal Nutrient Transport, Drug Uptake and Metabolism – Update to the Human Model and Expansion of Applications. Frontiers in Bioengineering and Biotechnology, 8, 1059. Retrieved from [Link]

-

Lamprecht, G., & Witte, V. (2019). GLP-2 Analogues as First Specific Treatment of Intestinal Failure. Visceral Medicine, 35(5), 292-296. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucagon-like peptide-2 receptor. Retrieved from [Link]

-

Kim, T. H., & Shivdasani, R. A. (2023). The 3D Culturing of Organoids from Murine Intestinal Crypts and a Single Stem Cell for Organoid Research. Journal of Visualized Experiments, (194), e65191. Retrieved from [Link]

-

Shi, X., et al. (2017). The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 313(2), R123-R130. Retrieved from [Link]

-

Thulesen, J., et al. (2025). (GLP-2) accelerates the growth of colonic neoplasms in mice. Gastroenterology. Retrieved from [Link]

-

NHS Health Research Authority. (n.d.). Pathway for glucagon-like peptide 2 analogue. Retrieved from [Link]

-

Drucker, D. J. (2017). GLP-2 receptor. Glucagon.com. Retrieved from [Link]

-

Corning. (n.d.). A Novel Method for Generating Single, Intestinal Organoids for High Throughput Screening. Retrieved from [Link]

-

Tsai, Y. H., & Drucker, D. J. (1997). Intestinal growth-promoting properties of glucagon-like peptide-2 in mice. American Journal of Physiology-Endocrinology and Metabolism, 273(1), E77-E84. Retrieved from [Link]

-

Grasset, E., et al. (2025). 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all. PLOS ONE, 20(1), e0315993. Retrieved from [Link]

-

Sino Biological. (n.d.). Intestinal Organoids: Definition, Applications, Protocol, and Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). Switching culture conditions from Wnt3a-conditioned medium to Wnt3a.... Retrieved from [Link]

Sources

- 1. Frontiers | Gastrointestinal tract organoids as novel tools in drug discovery [frontiersin.org]

- 2. The 3D Culturing of Organoids from Murine Intestinal Crypts and a Single Stem Cell for Organoid Research [jove.com]

- 3. sinobiological.com [sinobiological.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Glucagon-like peptide 2 is a potent growth factor for small intestine and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. GLP-2 Analogues as First Specific Treatment of Intestinal Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucagon-Like Peptide-2 (GLP-2) Analogues in Patients With Short Bowel Syndrome Dependent on Parenteral Support: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glucagon.com [glucagon.com]

- 11. Intestinal growth-promoting properties of glucagon-like peptide-2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GLP-2 regulation of intestinal lipid handling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Glucagon-like receptor 2 binds GLP2 [reactome.org]

- 14. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cincinnatichildrens.org [cincinnatichildrens.org]

- 16. stemcell.com [stemcell.com]

- 17. Isolation, Culture, and Maintenance of Mouse Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. stemcell.com [stemcell.com]

- 19. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]

- 20. Spatiotemporal Gradient and Instability of Wnt Induce Heterogeneous Growth and Differentiation of Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Is Wnt3a an essential component in organoid culture? [lubio.ch]

- 22. Optimizing Wnt-3a and R-spondin1 concentrations for stem cell renewal and differentiation in intestinal organoids using a gradient-forming microdevice - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. moleculardevices.com [moleculardevices.com]

- 24. A pipeline for rapid, high-throughput imaging and quantitative analysis of human intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A pipeline for rapid, high-throughput imaging and quantitative analysis of human intestinal organoids | PLOS One [journals.plos.org]

- 26. researchgate.net [researchgate.net]

- 27. Quantifying Organoid Size and Counts: Solving a Common Issue using Automation | Oxford Optronix [oxford-optronix.com]

- 28. In-silico and in-vitro morphometric analysis of intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all | PLOS One [journals.plos.org]

- 31. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]

- 32. 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Organoids to Study Intestinal Nutrient Transport, Drug Uptake and Metabolism – Update to the Human Model and Expansion of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Frontiers | Organoids in high-throughput and high-content screenings [frontiersin.org]

- 35. corning.com [corning.com]

Advanced Preclinical Assessment of GLP-2 Analogues: Protocols for SBS and Organoid Models

Part 1: Executive Summary & Mechanistic Basis

Introduction

The therapeutic landscape for intestinal failure and Short Bowel Syndrome (SBS) has been revolutionized by GLP-2 analogues.[1][2][3] However, preclinical assessment of these compounds requires a nuanced understanding of their mechanism. Unlike many epithelial growth factors, GLP-2 does not directly target the intestinal stem cell. [4]

The "Myofibroblast Axis" (Expert Insight)

A common failure mode in preclinical screening is testing GLP-2 analogues on isolated intestinal epithelial organoids (enteroids) and observing no effect. This is not a compound failure; it is a model failure.

-

The Mechanism: GLP-2 receptors (GLP-2R) are expressed primarily on intestinal subepithelial myofibroblasts (ISEMFs) and enteric neurons, not on the crypt epithelium.

-

The Relay: Activation of GLP-2R triggers the PI3K/Akt pathway in myofibroblasts, causing the secretion of IGF-1 (Insulin-like Growth Factor 1) and ErbB ligands.

-

The Effect: IGF-1 acts paracrinally on the intestinal stem cells (ISCs) to drive crypt fission and villus elongation.

Visualizing the Signaling Cascade

The following diagram illustrates the indirect mechanism of action required for valid experimental design.

Figure 1: The Paracrine Relay. GLP-2 efficacy relies on the stromal-epithelial interaction, necessitating co-culture systems for ex vivo validation.

Part 2: Compound Selection & Pharmacokinetics

Native GLP-2 has a half-life (

Table 1: GLP-2 Analogue Comparison for Preclinical Use

| Compound | Class | Modification | Preclinical | Dosing Frequency (Mouse/Rat) |

| Native GLP-2 | Endogenous | None | < 10 min | Continuous Infusion (Alzet pump) |

| Teduglutide | Short-Acting | Gly2 substitution (DPP-4 resistant) | 0.3 - 0.9 hours | BID (Twice Daily) or QD |

| Apraglutide | Long-Acting | Structural modifications for low clearance | > 24 hours | Q2D or Q3D (Every 2-3 days) |

| Glepaglutide | Long-Acting | C-terminal tail modification | ~ 10-15 hours | QD (Once Daily) |

Application Note: For "Proof of Concept" (PoC) studies in SBS models, Teduglutide is the industry standard positive control.

Part 3: In Vivo Protocol – Murine Short Bowel Syndrome (SBS)

This protocol describes the "Gold Standard" distal bowel resection model. It mimics the clinical phenotype of malabsorption and intestinal adaptation.

Experimental Design

-

Species: C57BL/6 Mice (Male, 8-10 weeks) or Sprague-Dawley Rats (200-250g).

-

Group Size: n=8-12 per group (high variability in surgical models requires robust n).

-

Groups:

-

Sham Operation (Transection + Re-anastomosis).

-

SBS + Vehicle.

-

SBS + GLP-2 Analogue (e.g., Teduglutide 0.2 mg/kg/day).

-

Step-by-Step Methodology

1. Pre-Operative Preparation

-

Acclimatization: 7 days.

-

Diet: Switch to liquid diet (e.g., Micro-Stabilized Liquid Rodent Diet) 24h pre-op to reduce fecal load.

-

Analgesia: Buprenorphine (0.05 mg/kg s.c.) 30 mins prior to surgery.

2. Surgical Resection (50% Proximal Resection)

-

Note: Proximal resection induces stronger adaptive signals in the distal remnant than distal resection.

-

Anesthetize with Isoflurane (2-3%).

-

Perform a midline laparotomy.

-

Identify the Treitz ligament (duodenojejunal flexure) and the ileocecal valve.

-

Resection: Remove intestine starting 2-3 cm distal to Treitz ligament and ending 10 cm proximal to the cecum.

-

Anastomosis: Perform an end-to-end jejuno-ileal anastomosis using 7-0 or 8-0 interrupted sutures.

-

Hydration: Administer 1-2 mL warm sterile saline i.p. before closing.

3. Post-Operative Care & Dosing

-

Recovery: Incubator/Heating pad until mobile.

-

Diet: Liquid diet for days 1-3, gradually reintroduce solid chow by day 5.

-

Dosing Phase: Initiate GLP-2 analogue treatment on Post-Op Day 3 (after immediate surgical recovery) and continue for 10-14 days.

4. Workflow Visualization

Figure 2: Experimental timeline for the murine SBS adaptation model.

Part 4: Ex Vivo Protocol – Organoid Co-Culture

Critical Warning: Do not use standard monoculture organoids. You must recreate the stromal niche.

Materials

-

Epithelial Source: Isolated mouse jejunal crypts (Lgr5+).

-

Stromal Source: Primary Intestinal Subepithelial Myofibroblasts (ISEMFs) isolated from digestion of the muscularis propria.

-

Matrix: Matrigel (Growth Factor Reduced).

-

Media: ENR Media (EGF, Noggin, R-spondin1).

Protocol: The "Sandwich" Co-Culture Method

-

ISEMF Preparation:

-

Culture ISEMFs in DMEM/F12 + 10% FBS until confluent.

-

Treat ISEMFs with Mitomycin C (10 µg/mL) for 2 hours to arrest proliferation (preventing them from overgrowing the organoids).

-

Wash 3x with PBS.

-

-

Co-Culture Assembly:

-

Layer 1: Seed 50,000 ISEMFs in 20 µL Matrigel/Collagen mix at the bottom of a 24-well plate. Polymerize at 37°C.

-

Layer 2: Mix 500 intestinal crypts in 30 µL Matrigel. Overlay on top of Layer 1. Polymerize.

-

Media: Add 500 µL ENR Media.

-

-

Treatment:

-

Add GLP-2 Analogue (10 nM - 100 nM) to the media.

-

Control: Vehicle.

-

Positive Control: Recombinant IGF-1 (100 ng/mL).

-

-

Validation:

-

If the GLP-2 arm shows organoid budding/growth comparable to the IGF-1 arm, the system is valid.

-

If GLP-2 fails but IGF-1 works, the ISEMFs may have lost GLP-2R expression (common in high passage). Check GLP-2R via qPCR.

-

Part 5: Data Presentation & Readouts

To prove efficacy, you must demonstrate structural adaptation (morphometry) and functional capacity.

Key Readouts Table

| Parameter | Method | Expected Result (GLP-2 Treated) |

| Bowel Weight | Wet weight / Length (mg/cm) | Increase (20-50%) |

| Villus Height | H&E Histology (measure 20+ villi) | Increase (Significant elongation) |

| Crypt Depth | H&E Histology | Increase (Hyperplasia) |

| Proliferation | Ki67 or BrdU IHC | Increase in crypt proliferative zone |

| Enterocyte Mass | Plasma Citrulline (ELISA) | Increase (Correlates with functional mass) |

| Barrier Function | FITC-Dextran (Oral gavage) | Decrease in plasma FITC (Improved barrier) |

References

-

Drucker, D. J., et al. (1996). Induction of intestinal epithelial proliferation by glucagon-like peptide 2. Proceedings of the National Academy of Sciences, 93(15), 7911–7916. Link

-

Jeppesen, P. B., et al. (2011). Teduglutide reduces need for parenteral support in patients with short bowel syndrome with intestinal failure. Gastroenterology, 143(6), 1473-1481. Link

-

Dubé, P. E., & Brubaker, P. L. (2007). Frontiers in glucagon-like peptide-2: multiple actions, multiple mediators. American Journal of Physiology-Endocrinology and Metabolism, 293(2), E360-E365. Link

-

Marti-Sarrias, R., et al. (2020). Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome. Journal of Pharmacology and Experimental Therapeutics, 373(2), 293-303. Link

-

Leen, J. L., et al. (2011). Mechanism of action of glucagon-like peptide-2 to increase IGF-I mRNA in intestinal subepithelial fibroblasts.[9] Endocrinology, 152(2), 436-446.[10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glucagon-like peptide-2 analogues for Crohn’s disease patients with short bowel syndrome and intestinal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. hanmi.co.kr [hanmi.co.kr]

- 6. Portico [access.portico.org]

- 7. Population pharmacokinetics and exposure‐response analyses of teduglutide in adult and pediatric patients with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apraglutide, a novel once‐weekly glucagon‐like peptide‐2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open‐label phase 1 and 2 metabolic balance trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Glucagon-Like Peptide-2 to Increase IGF-I mRNA in Intestinal Subepithelial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLP-2, EGF, and the Intestinal Epithelial IGF-1 Receptor Interactions in the Regulation of Crypt Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Fixation & Detection for GLP-2 Immunohistochemistry

Status: Operational Ticket Focus: Glucagon-like Peptide-2 (GLP-2) Detection in Intestinal & Pancreatic Tissue Assigned Specialist: Senior Application Scientist, Histology Core

Executive Summary: The "L-Cell" Challenge

Detecting GLP-2 (Glucagon-like Peptide-2) presents a unique tripartite challenge in immunohistochemistry (IHC):

-

Rapid Degradation: The peptide has a half-life of minutes in vivo due to DPP-4 activity.

-

Precursor Masquerade: GLP-2 is embedded within the Proglucagon sequence; antibodies often cross-react with the precursor or other cleavage products (GLP-1, Glicentin).

-

Solubility & Size: As a small peptide (33 amino acids), it is prone to washout during processing if not adequately cross-linked, yet easily masked by over-fixation.

This guide moves beyond basic protocols to address the causality of experimental failure.

Technical Q&A: Troubleshooting & Optimization

Module A: Tissue Harvest & Fixation (The "Time-Zero" Critical Path)

Q: I am getting weak or patchy signal in my ileum samples despite high antibody concentration. Is my fixation time too short?

A: The issue is likely not fixation time, but fixation latency and enzymatic degradation.

-

The Mechanism: GLP-2 is cleaved at the N-terminus by Dipeptidyl Peptidase-4 (DPP-4) almost immediately upon tissue anoxia. If your antibody targets the N-terminus (bioactive site), the epitope may be destroyed before the fixative penetrates.

-

The Solution:

-

In Vivo Inhibition: Administer a DPP-4 inhibitor (e.g., Sitagliptin) 30 minutes prior to sacrifice.

-

Perfusion Fixation: Immersion fixation is often too slow for gut peptides. Transcardial perfusion with 4% Paraformaldehyde (PFA) is preferred to "freeze" the peptide state instantly.

-

Fixative Choice: While 10% Neutral Buffered Formalin (NBF) is standard, Bouin’s Solution is often superior for incretin hormones. The picric acid component precipitates proteins, preventing the washout of small soluble peptides like GLP-2 better than aldehydes alone.

-

Q: Formalin vs. Bouin’s Solution: Which should I choose for GLP-2?

A: Use the table below to select based on your downstream needs.

| Feature | 10% Neutral Buffered Formalin (NBF) | Bouin’s Solution |

| Mechanism | Cross-linking (Methylene bridges) | Precipitation (Picrates) + Cross-linking |

| Morphology | Good | Excellent (Enhances nuclear contrast) |

| Peptide Retention | Moderate (Risk of washout) | High (Traps small peptides) |

| Antigen Retrieval | Mandatory (HIER) | Often not required (or gentler) |

| Compatibility | Best for Fluorescence (IF) | Best for Chromogenic (DAB) |

| Drawback | Masking of epitopes | Picric acid is explosive; interferes with IF |

Recommendation: For standard DAB IHC quantification of L-cells, use Bouin’s . For multi-color immunofluorescence, use 4% PFA/NBF .

Module B: Specificity & Cross-Reactivity

Q: My antibody stains pancreatic Alpha cells strongly, but GLP-2 is supposed to be an intestinal L-cell product. Is this non-specific binding?

A: Not necessarily non-specific, but it is likely cross-reactive .

-

The Biology: Both Alpha cells (pancreas) and L-cells (intestine) express the Proglucagon gene.

-

Pancreas: Proglucagon

Glucagon (Major) + Glicentin-related polypeptide + Major Proglucagon Fragment (containing GLP-1 & GLP-2 sequences uncleaved). -

Intestine: Proglucagon

Glicentin + GLP-1 + GLP-2.

-

-

The Artifact: Many "GLP-2" antibodies are polyclonal raised against the full peptide. They will bind the "Major Proglucagon Fragment" in the pancreas, even though free GLP-2 is not the primary product there.

-

The Fix:

-

Use C-Terminal specific antibodies: These are less likely to cross-react with N-terminally truncated forms.

-